molecular formula C11H17NO2 B7499990 N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide

N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide

Cat. No. B7499990
M. Wt: 195.26 g/mol
InChI Key: KBGUTWDUYOVUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide, also known as DMF, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMF is a white crystalline solid that is soluble in water and organic solvents. It has been studied extensively for its potential as a pharmaceutical intermediate, as well as for its use in the synthesis of various organic compounds.

Mechanism of Action

N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to a reduction in inflammation and other physiological processes. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide has been shown to have a number of biochemical and physiological effects, including the ability to reduce inflammation, protect against oxidative stress, and promote cell survival. It has also been shown to have potential as a treatment for a variety of diseases, including cancer, multiple sclerosis, and psoriasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide in laboratory experiments is its versatility and ease of use. It can be synthesized using a variety of methods and can be used in a wide range of applications, from pharmaceuticals to organic synthesis. However, one limitation of N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide is its potential toxicity, which can make it difficult to work with in certain laboratory settings.

Future Directions

There are a number of potential future directions for research on N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide, including the development of new pharmaceuticals and the synthesis of novel organic compounds. Some possible areas of focus include the optimization of N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide synthesis methods, the exploration of its potential as a treatment for other diseases, and the investigation of its biochemical and physiological effects in more detail. Additionally, N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide may have potential applications in the development of new materials, such as polymers and coatings.

Synthesis Methods

N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide can be synthesized using a variety of methods, including the reaction of 5-methylfurfurylamine with acetone in the presence of an acid catalyst. This reaction produces N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide as a byproduct, which can be isolated and purified using standard laboratory techniques.

Scientific Research Applications

N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide has been studied extensively for its potential as a pharmaceutical intermediate, particularly in the development of drugs for the treatment of cancer and other diseases. It has also been used in the synthesis of various organic compounds, including polymers, resins, and coatings.

properties

IUPAC Name

N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(2)11(13)12(4)7-10-6-5-9(3)14-10/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGUTWDUYOVUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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